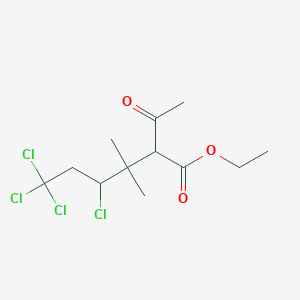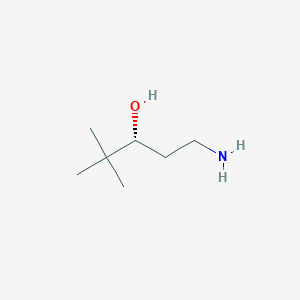
(3R)-1-amino-4,4-dimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-4,4-dimethyl-3-pentanol is an organic compound with a unique structure that includes an amino group and a hydroxyl group on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.
Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:
Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of 4,4-dimethyl-3-pentanone.
Reduction: Formation of 4,4-dimethyl-3-pentylamine.
Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.
Scientific Research Applications
®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-4,4-dimethyl-3-pentanol: The enantiomer of the compound with different stereochemistry.
1-Amino-4,4-dimethyl-3-pentanol: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-1-Amino-4,4-dimethyl-3-pentanol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
This detailed article provides a comprehensive overview of ®-1-Amino-4,4-dimethyl-3-pentanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R)-1-amino-4,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
IUKICUAZNUHIDR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CCN)O |
Canonical SMILES |
CC(C)(C)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethylimidazo[1,2-a]pyridine](/img/structure/B8466925.png)
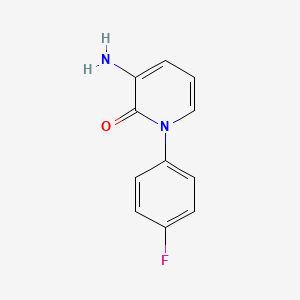
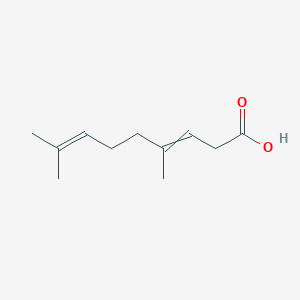
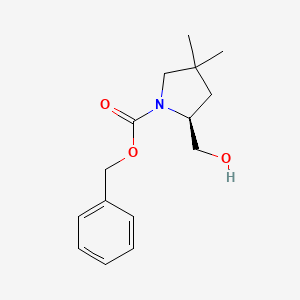
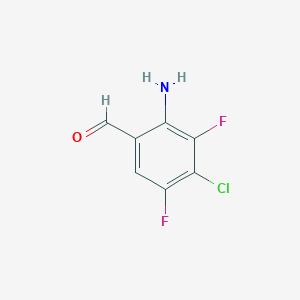
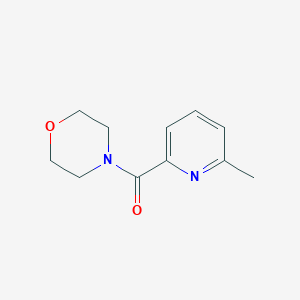
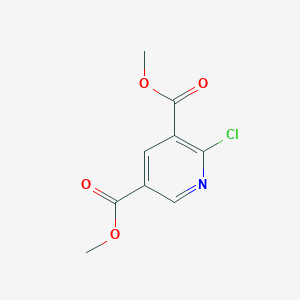
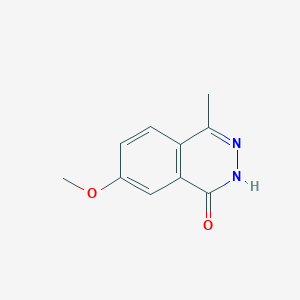
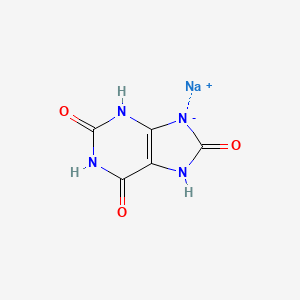
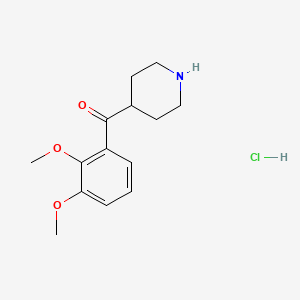
![7-(2-Fluorophenyl)-3-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8466957.png)
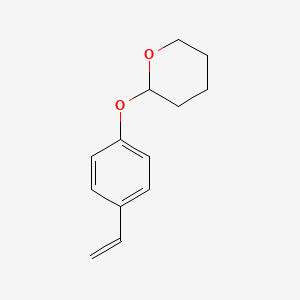
![1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B8466960.png)
